molecular formula C17H17FN2O3 B11681797 4-tert-butyl-N-(2-fluoro-5-nitrophenyl)benzamide

4-tert-butyl-N-(2-fluoro-5-nitrophenyl)benzamide

Cat. No.: B11681797
M. Wt: 316.33 g/mol
InChI Key: GUQPSUMDOMLCPR-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(2-fluoro-5-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a tert-butyl group, a fluoro group, and a nitro group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(2-fluoro-5-nitrophenyl)benzamide typically involves the following steps:

    Fluorination: The substitution of a hydrogen atom with a fluorine atom.

    Amidation: The formation of the benzamide structure by reacting an amine with a carboxylic acid derivative.

For example, one synthetic route involves the nitration of a precursor compound followed by fluorination and subsequent amidation to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration, fluorination, and amidation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(2-fluoro-5-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

4-tert-butyl-N-(2-fluoro-5-nitrophenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(2-fluoro-5-nitrophenyl)benzamide involves its interaction with specific molecular targets. The fluoro and nitro groups can participate in hydrogen bonding and electrostatic interactions with target proteins, influencing their activity. The compound may also undergo metabolic transformations that modulate its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-butyl-N-(2-fluoro-5-nitrophenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluoro and nitro groups enhances its reactivity and potential for diverse applications.

Properties

Molecular Formula

C17H17FN2O3

Molecular Weight

316.33 g/mol

IUPAC Name

4-tert-butyl-N-(2-fluoro-5-nitrophenyl)benzamide

InChI

InChI=1S/C17H17FN2O3/c1-17(2,3)12-6-4-11(5-7-12)16(21)19-15-10-13(20(22)23)8-9-14(15)18/h4-10H,1-3H3,(H,19,21)

InChI Key

GUQPSUMDOMLCPR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F

Origin of Product

United States

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